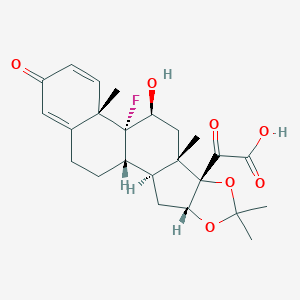

1,4-Dioxane-2,6-dimethanol

Descripción general

Descripción

1,4-Dioxane is a cyclic ether that serves as a versatile solvent and intermediate in various organic syntheses. Its structure and reactivity have been extensively studied, providing a foundation for understanding derivatives such as 1,4-Dioxane-2,6-dimethanol.

Synthesis Analysis

The synthesis of dioxane derivatives often involves etherification reactions or ring-closure methodologies. For instance, the transformation of 1,2-dialkoxyalkanes to 1,4-dioxanes mediated by NbCl(5) demonstrates a method for synthesizing dioxane derivatives through C-O bond cleavage at room temperature (Marchetti, Pampaloni, & Zacchini, 2008).

Molecular Structure Analysis

The molecular structure of 1,4-dioxane has been extensively analyzed, revealing that it predominantly adopts a chair conformation due to its stability. Electron-diffraction and theoretical studies confirm this configuration, offering insights into the bond distances and angles that stabilize the structure (Fargher, Hedberg, & Hedberg, 2014).

Chemical Reactions and Properties

Dioxane and its derivatives engage in a variety of chemical reactions, reflecting their reactivity towards different reagents. The formation of cobalt(III)-peroxo complexes with dioxane derivatives illustrates the potential for complexation and redox reactions, highlighting the versatility of dioxane as a ligand (Ohishi et al., 1986).

Physical Properties Analysis

1,4-Dioxane is known for its solvent properties, complete miscibility with water, and relatively stable physical characteristics. Studies on dioxane solutions have provided detailed insights into its behavior in aqueous environments, including solution structure and interactions with water molecules, which are crucial for understanding its physical properties (Nagy, Völgyi, & Takács-Novák, 2008).

Chemical Properties Analysis

The chemical properties of 1,4-dioxane derivatives can be inferred from their reactivity patterns, such as their role as water-structure breakers. This behavior impacts the solvent properties of dioxane, affecting solvation dynamics and interaction with solutes (Mazurkiewicz & Tomasik, 2006).

Aplicaciones Científicas De Investigación

Synthetic Chemistry : The compound has been used as a solvent in the synthesis of other chemicals. For instance, Chang-xin Ming et al. (2011) discussed its use in the optimal synthetic conditions for 1,1'-ferrocene-dimethanol, achieving a high product yield (Ming et al., 2011).

Environmental Remediation : It has applications in the cleanup of VOC (Volatile Organic Compound) contaminated sites. Eberle et al. (2014) highlighted the use of Peroxone activated persulfate (PAP) treatment for 1,4-dioxane in the presence of chlorinated solvent co-contaminants (Eberle et al., 2014).

Biodegradation Research : Zenker et al. (2003) found that 1,4-dioxane can be biodegraded as a sole carbon and energy source, offering cost-effective biological treatment processes in aqueous environments (Zenker et al., 2003).

Molecular Structure and Behavior : The molecular arrangement and interaction with water have been studied, as shown in Nagy et al. (2008), where simulations demonstrated the arrangement of dioxane molecules in solutions and their hydrogen bonding with water molecules (Nagy et al., 2008).

Chemical Reactions and Properties : It plays a role in various chemical reactions, including the production of derivatives of other compounds. Wang et al. (2017) described a method for producing 2,3-disubstituted 1,4-dioxane derivatives through a metal-free process (Wang et al., 2017).

Impact on Water Structure : Mazurkiewicz and Tomasik (2006) investigated how 1,4-dioxane acts as a water-structure breaker, affecting the water's molecular structure (Mazurkiewicz & Tomasik, 2006).

Safety And Hazards

Propiedades

IUPAC Name |

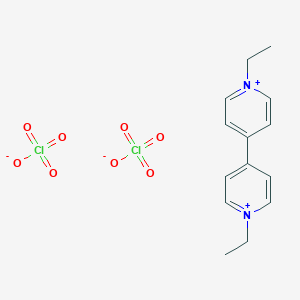

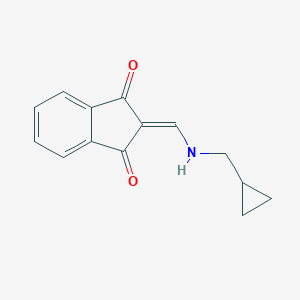

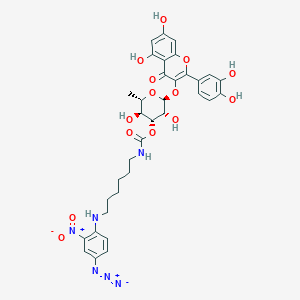

[6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBFGULPNNFLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CO1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337860 | |

| Record name | 1,4-Dioxane-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxane-2,6-dimethanol | |

CAS RN |

54120-69-3 | |

| Record name | 1,4-Dioxane-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

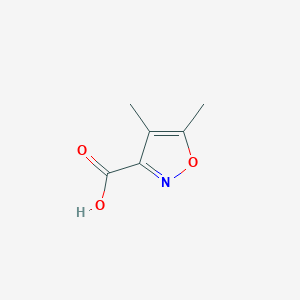

![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)